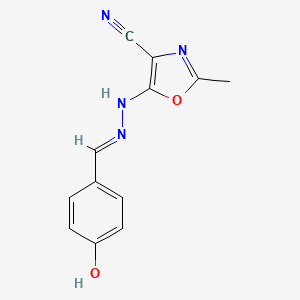

(E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile

Description

The compound (E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a hydrazone derivative featuring an oxazole core substituted with a methyl group and a cyano moiety. Its synthesis typically involves the condensation of a hydrazinyl-oxazole precursor with 4-hydroxybenzaldehyde in the presence of glacial acetic acid, a method analogous to those reported for related benzylidenehydrazinyl derivatives . Characterization via IR, $^1$H-NMR, and mass spectrometry confirms its structure, with spectral data aligning with expected hydrazone formation .

Properties

IUPAC Name |

5-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-8-15-11(6-13)12(18-8)16-14-7-9-2-4-10(17)5-3-9/h2-5,7,16-17H,1H3/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWUFDNAFSITAI-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)NN=CC2=CC=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(O1)N/N=C/C2=CC=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

(E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone moiety can be replaced with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile involves its interaction with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes such as cell division and proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Core Heterocycle Variations

Oxazole vs. Thiazole and Pyrimidine Derivatives

- Thiazole Derivatives: highlights thiazolyl hydrazones (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) with notable antifungal (MIC = 250 µg/mL vs. Candida utilis) and anticancer activity (IC$_{50}$ = 125 µg/mL against MCF-7 cells) . The sulfur atom in thiazoles may improve membrane permeability compared to oxygen in oxazoles.

- Pyrimidine Derivatives : describes pyrimidine-based hydrazones (e.g., 2-(Substituted benzylidenehydrazinyl)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile), synthesized with high yields. The pyrimidine core offers additional hydrogen-bonding sites, which could influence solubility and target binding .

Table 1: Core Heterocycle Comparison

Substituent Effects

Benzylidene Group Modifications

- 4-Hydroxy Substituent (Target Compound): The phenolic -OH group may enhance solubility via hydrogen bonding and confer antioxidant properties.

- Chloro/Nitro Substituents () : Thiazoles with 4-chloro-2-nitrophenyl groups exhibit stronger antifungal activity, likely due to electron-withdrawing effects enhancing electrophilic interactions .

- Methoxy vs. Hydroxy () : The analog (E)-5-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile suggests methoxy groups reduce solubility but may improve metabolic stability compared to hydroxy groups .

Table 2: Substituent Impact on Properties

Biological Activity

(E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on various research studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction between hydrazine derivatives and substituted oxazoles. This process allows for the incorporation of various functional groups that can enhance biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism often involves disrupting bacterial cell membranes and inhibiting biofilm formation.

- Anticancer Properties : Studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, showing potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various models, indicating its potential as an anti-inflammatory drug.

Antimicrobial Activity

A study conducted by Mortazavi et al. (2024) highlighted the antimicrobial properties of related oxazoline compounds. The following table summarizes the antimicrobial activity against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| E. coli ATCC 25922 | 0.4 mg/ml | 12.5 mg/ml |

| P. aeruginosa ATCC 27853 | 0.2 mg/ml | 12.5 mg/ml |

| S. aureus ATCC 25923 | 6.25 mg/ml | 13.12 mg/ml |

| C. albicans PTCC 5011 | 0.05 mg/ml | 6.25 mg/ml |

These results indicate that the compound has potent antibacterial activity, particularly against E. coli and S. aureus, with low MIC values suggesting high efficacy.

Anticancer Activity

The antiproliferative effects of this compound were evaluated against a panel of cancer cell lines in vitro. The following table summarizes the IC50 values observed:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 0.35 |

| MCF-7 | 0.50 |

| HT-29 | >10 |

These findings suggest that the compound exhibits significant cytotoxicity against lung cancer cells (A549), while being less effective against colorectal cancer cells (HT-29).

Case Studies

- Study on Anticancer Effects : A recent investigation demonstrated that the compound induced apoptosis in A549 cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in lung cancer treatment.

- Anti-inflammatory Study : Another study assessed the anti-inflammatory effects in a rodent model of arthritis, where treatment with the compound resulted in a significant reduction in inflammatory markers and joint swelling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.